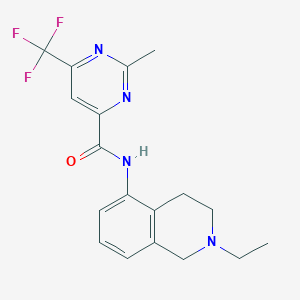

6-Amino-1,5-naphthyridine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Amino-1,5-naphthyridine-3-carboxylic acid is a type of heterocyclic compound. These compounds are of significant importance in the field of medicinal chemistry due to their wide range of biological activities . Naphthyridines, in particular, have a broad spectrum of biological applications and are used in diagnostics, treatment of several human diseases, agriculture, industrial endeavors, and photophysical applications .

Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives has been a topic of interest in the last 18 years . The published strategies related to the synthesis of 1,5-naphthyridines include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis

The molecular structure of this compound is based on the naphthyridine core, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms . This makes it the naphthalene analog of pyridine with one nitrogen atom in each ring .Chemical Reactions Analysis

1,5-Naphthyridines react readily with alkyl halides to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .Applications De Recherche Scientifique

Synthesis and Molecular Structure

Hydrogen Bonded Supramolecular Networks : Studies have shown that 6-Amino-1,5-naphthyridine-3-carboxylic acid derivatives can form hydrogen-bonded supramolecular networks when combined with carboxylic acids. These networks are crucial for understanding molecular interactions and designing novel materials (Jin et al., 2011; Jin et al., 2011).

Antitumor Agents

Synthesis and Antitumor Activity : A significant body of research has focused on the synthesis of derivatives of this compound and examining their structure-activity relationships in search of potential antitumor agents. These studies have provided insights into the molecular modifications that enhance the cytotoxic activity of these compounds against various tumor cell lines (Tomita et al., 2002; Tsuzuki et al., 2004).

Supramolecular Assemblies

Supramolecular Metal-Organic Frameworks : Research has explored the use of this compound derivatives in constructing homochiral, helical supramolecular metal-organic frameworks. These frameworks are organized by strong π-π stacking interactions and exhibit unique properties such as single-crystal to single-crystal transformations, highlighting their potential in materials science and catalysis (Reger et al., 2011).

Benzannulation Strategies

Polysubstituted Naphthalene Derivatives Synthesis : The compound and its derivatives have been utilized in benzannulation strategies mediated by hypervalent iodine(III), facilitating the synthesis of polysubstituted naphthalene derivatives. This methodology demonstrates the compound's versatility in organic synthesis, offering a broad substrate scope and good functional group tolerance (Gao et al., 2013).

Spectroscopic Properties

Spectroscopic Studies : The spectroscopic properties of novel polyfunctionally substituted 2,6- and 2,7-naphthyridines, including derivatives of this compound, have been investigated. These studies contribute to the understanding of the electronic structure and reactivity of these compounds, which is essential for their application in photonics and as pharmaceutical agents (Perillo et al., 2009).

Antibacterial Activity

Antibacterial Derivatives : Efforts to synthesize 5-methoxy- and 5-hydroxy-6-fluoro-1,8-naphthyridone-3-carboxylic acid derivatives and evaluate their antibacterial activity have been reported. These derivatives exhibit varying degrees of effectiveness against bacterial infections, underscoring the potential for developing new antibiotics (Hansen et al., 2005).

Mécanisme D'action

Target of Action

It’s known that naphthyridines, a class of compounds to which this molecule belongs, have a wide range of biological activities and can interact with various biological targets .

Mode of Action

It’s known that naphthyridines can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and form metal complexes .

Biochemical Pathways

Naphthyridines, in general, are known to exhibit a variety of biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Naphthyridines, in general, are known to exhibit a variety of biological activities, suggesting they may have multiple cellular and molecular effects .

Orientations Futures

The future directions in the research of 1,5-naphthyridine derivatives, including 6-Amino-1,5-naphthyridine-3-carboxylic acid, involve further exploration of their synthesis, reactivity, and applications . There is a burgeoning interest in the synthesis and biological applications of 1,5-naphthyridines, reflecting their importance in synthetic and medicinal chemistry fields .

Propriétés

IUPAC Name |

6-amino-1,5-naphthyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c10-8-2-1-6-7(12-8)3-5(4-11-6)9(13)14/h1-4H,(H2,10,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMOXPMFGZPBQON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1N=CC(=C2)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[(2Z)-2-[(4-chlorobenzoyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2701078.png)

![2,4-Dimethyl 3-methyl-5-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2701081.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2701091.png)

![1-methyl-N-({[3-(trifluoromethyl)phenyl]carbamothioyl}amino)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2701093.png)